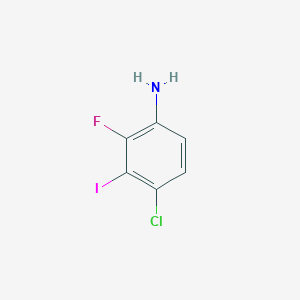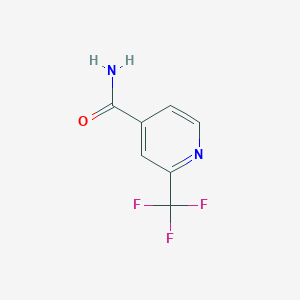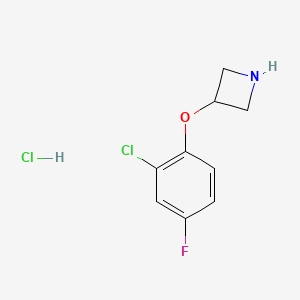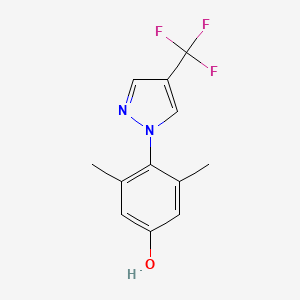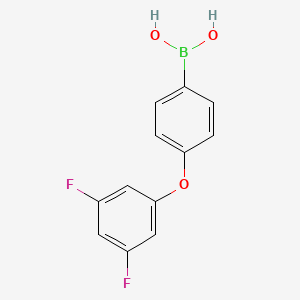
(4-(3,5-二氟苯氧基)苯基)硼酸
描述
(4-(3,5-Difluorophenoxy)phenyl)boronic acid is an organic compound with the molecular formula C12H9BF2O3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl group substituted with a 3,5-difluorophenoxy moiety. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions.
科学研究应用
传感应用
(4-(3,5-二氟苯氧基)苯基)硼酸: 用于传感应用,因为它能够与二醇以及氟化物或氰化物等强路易斯碱形成可逆的共价络合物 。这种特性被利用于开发用于检测糖和其他生物分析物的传感器。该化合物可以被整合到均相测定中,或用于传感材料界面或样品本体内进行异相检测。
生物标记
该化合物中的硼酸部分与二醇相互作用,这是生物标记应用中的关键相互作用 。它可以用于标记糖蛋白或在其表面表达特定碳水化合物的细胞,为生物研究和诊断目的提供工具。
蛋白质操作和修饰
该化合物对二醇的反应性也允许对蛋白质进行操作和修饰 。它可以用来将探针或其他分子连接到蛋白质,特别是那些具有糖基化位点的蛋白质,使研究人员能够研究蛋白质的功能和相互作用。
治疗开发
硼酸,包括(4-(3,5-二氟苯氧基)苯基)硼酸,在治疗剂的开发中具有潜在的应用 。它们与各种生物分子相互作用的能力可以用来创造针对特定酶或途径的药物。
分离技术
硼酸的二醇相互作用能力在分离技术中很有用 。该化合物可用于亲和层析,从复杂混合物中分离和纯化糖蛋白和其他含二醇的生物分子。
铃木-宫浦交叉偶联反应
(4-(3,5-二氟苯氧基)苯基)硼酸: 是有机合成中,特别是铃木-宫浦交叉偶联反应中的一种宝贵的结构单元 。这些反应对于构建碳-碳键至关重要,使复杂有机分子的合成成为可能,包括药物和聚合物。
糖基化分子电泳
该化合物用于糖基化分子的电泳,帮助分析和研究蛋白质的翻译后修饰 。此应用在糖尿病研究中意义重大,其中糖化血红蛋白的测量至关重要。
控释系统
在材料科学领域,(4-(3,5-二氟苯氧基)苯基)硼酸可以被整合到聚合物中,用于控制释放胰岛素 。此应用对于开发需要精确控制胰岛素递送的新型糖尿病治疗方法尤为重要。
作用机制
Target of Action
The primary target of (4-(3,5-Difluorophenoxy)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, (4-(3,5-Difluorophenoxy)phenyl)boronic acid interacts with its targets through a process known as transmetalation . This involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound’s interaction with its targets results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The primary biochemical pathway affected by (4-(3,5-Difluorophenoxy)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many synthetic processes, and the compound’s role as an organoboron reagent makes it a crucial player in this pathway .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared
Result of Action
The molecular effect of (4-(3,5-Difluorophenoxy)phenyl)boronic acid’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . On a cellular level, this can lead to the synthesis of new organic compounds .
Action Environment
The action of (4-(3,5-Difluorophenoxy)phenyl)boronic acid is influenced by several environmental factors. The Suzuki–Miyaura cross-coupling reaction, in which the compound plays a key role, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other functional groups .
生化分析
Biochemical Properties
(4-(3,5-Difluorophenoxy)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is known to interact with various enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. One of the key interactions of (4-(3,5-Difluorophenoxy)phenyl)boronic acid is with serine proteases, where it acts as an inhibitor by forming a covalent bond with the active site serine residue . Additionally, this compound can interact with other biomolecules such as carbohydrates and nucleotides, further expanding its utility in biochemical research.
Cellular Effects
The effects of (4-(3,5-Difluorophenoxy)phenyl)boronic acid on various types of cells and cellular processes have been studied to understand its potential applications in therapeutic and diagnostic settings. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, (4-(3,5-Difluorophenoxy)phenyl)boronic acid can inhibit the activity of certain kinases, leading to alterations in cell signaling pathways that regulate cell proliferation and apoptosis . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of (4-(3,5-Difluorophenoxy)phenyl)boronic acid involves its ability to form covalent bonds with specific biomolecules, leading to inhibition or activation of their functions. At the molecular level, this compound exerts its effects by binding to the active sites of enzymes, such as serine proteases, and forming a covalent bond with the serine residue . This interaction results in the inhibition of enzyme activity, which can have downstream effects on various biochemical pathways. Additionally, (4-(3,5-Difluorophenoxy)phenyl)boronic acid can modulate the activity of other proteins and nucleic acids through similar covalent interactions, further contributing to its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-(3,5-Difluorophenoxy)phenyl)boronic acid have been observed to change over time, depending on factors such as stability, degradation, and long-term effects on cellular function. This compound is relatively stable under inert atmosphere and low temperatures (2-8°C), but it can degrade over time when exposed to air and higher temperatures . Long-term studies have shown that (4-(3,5-Difluorophenoxy)phenyl)boronic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and alterations in gene expression .
Dosage Effects in Animal Models
The effects of (4-(3,5-Difluorophenoxy)phenyl)boronic acid vary with different dosages in animal models. At lower doses, this compound has been shown to have therapeutic effects, such as inhibition of tumor growth and modulation of immune responses . At higher doses, (4-(3,5-Difluorophenoxy)phenyl)boronic acid can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical and clinical studies.
Metabolic Pathways
(4-(3,5-Difluorophenoxy)phenyl)boronic acid is involved in various metabolic pathways, where it interacts with enzymes and cofactors to modulate metabolic flux and metabolite levels. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that can further interact with other biomolecules . Additionally, (4-(3,5-Difluorophenoxy)phenyl)boronic acid can influence the activity of metabolic enzymes, such as kinases and phosphatases, thereby affecting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of (4-(3,5-Difluorophenoxy)phenyl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms, leading to its accumulation in specific cellular compartments . Once inside the cell, (4-(3,5-Difluorophenoxy)phenyl)boronic acid can interact with intracellular proteins and nucleic acids, influencing its localization and activity .
Subcellular Localization
The subcellular localization of (4-(3,5-Difluorophenoxy)phenyl)boronic acid is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the nucleus, mitochondria, and endoplasmic reticulum, where it exerts its biochemical effects . The localization of (4-(3,5-Difluorophenoxy)phenyl)boronic acid can also be influenced by its binding to specific proteins and nucleic acids, further modulating its activity and function .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3,5-Difluorophenoxy)phenyl)boronic acid typically involves the reaction of 3,5-difluorophenol with phenylboronic acid under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) to facilitate the coupling process .
Industrial Production Methods
Industrial production of (4-(3,5-Difluorophenoxy)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
(4-(3,5-Difluorophenoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
- **
Suzuki-Miyaura Cross-Coupling Reactions: This is the most common reaction involving boronic acids, where the compound reacts with halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation Reactions: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
属性
IUPAC Name |
[4-(3,5-difluorophenoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BF2O3/c14-9-5-10(15)7-12(6-9)18-11-3-1-8(2-4-11)13(16)17/h1-7,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKIWPBJKMQKEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2=CC(=CC(=C2)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681908 | |
| Record name | [4-(3,5-Difluorophenoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029438-51-4 | |
| Record name | [4-(3,5-Difluorophenoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


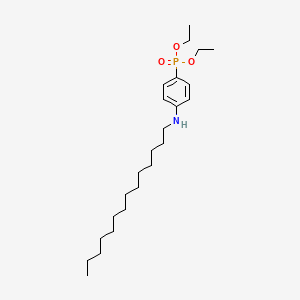
![1H-1,2,4-Triazole, 3,5-dibromo-1-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-](/img/structure/B1454760.png)
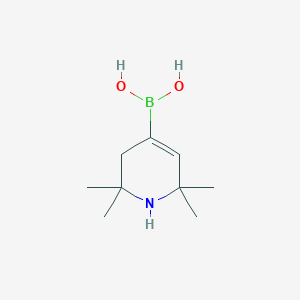
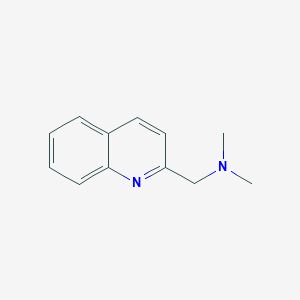
![{[1,2,4]triazolo[1,5-a]pyridin-7-yl}methanamine](/img/structure/B1454766.png)

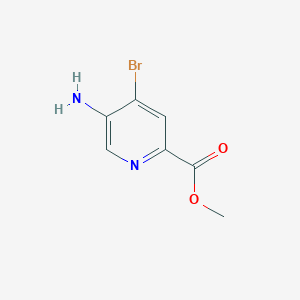
![4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride](/img/structure/B1454769.png)

